molecular formula C22H18N2O B12938317 2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline CAS No. 138469-56-4

2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline

Cat. No.: B12938317
CAS No.: 138469-56-4
M. Wt: 326.4 g/mol
InChI Key: TUCJBCUBYPUNDY-UHFFFAOYSA-N
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Description

2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 2-methoxyaniline with 2-phenyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)benzamide
  • 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)phenylamine
  • 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline derivatives

Uniqueness

2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline is unique due to its specific structural features, such as the methoxy group and the indole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specific applications.

Properties

CAS No.

138469-56-4

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(2-phenyl-1H-indol-3-yl)methanimine

InChI

InChI=1S/C22H18N2O/c1-25-21-14-8-7-13-20(21)23-15-18-17-11-5-6-12-19(17)24-22(18)16-9-3-2-4-10-16/h2-15,24H,1H3

InChI Key

TUCJBCUBYPUNDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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